molecular formula C9H5BrO2 B2418329 2-Bromo-5-ethynylbenzoic acid CAS No. 1852474-03-3

2-Bromo-5-ethynylbenzoic acid

Cat. No.: B2418329
CAS No.: 1852474-03-3
M. Wt: 225.041
InChI Key: PLWBQJNNCDCMGN-UHFFFAOYSA-N
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Description

2-Bromo-5-ethynylbenzoic acid is an organic compound with the molecular formula C9H5BrO2 It is a derivative of benzoic acid, where the bromine atom is substituted at the second position and an ethynyl group at the fifth position of the benzene ring

Biochemical Analysis

Biochemical Properties

2-Bromo-5-ethynylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative deamination, such as monoamine oxidases . These interactions can lead to the formation of various metabolites, which can further participate in biochemical pathways. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions but may degrade under extreme conditions, such as high temperatures or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects, such as oxidative stress and cellular damage, can occur at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative deamination . It interacts with enzymes such as monoamine oxidases, leading to the formation of metabolites that can further participate in biochemical reactions. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can be influenced by its interactions with specific cellular components, such as lipid membranes and cytoskeletal elements.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethynylbenzoic acid typically involves a multi-step process:

    Bromination: The starting material, benzoic acid, undergoes bromination to introduce a bromine atom at the second position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Ethynylation: The brominated benzoic acid is then subjected to ethynylation

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing waste and improving the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-ethynylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives like esters or reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper).

    Coupling: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate).

    Oxidation/Reduction: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride).

Major Products:

  • Substituted benzoic acids
  • Coupled aromatic compounds
  • Ester and alcohol derivatives

Scientific Research Applications

2-Bromo-5-ethynylbenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: Researchers explore its potential as a precursor for drug development, particularly in designing molecules with anti-cancer or anti-inflammatory properties.

    Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Comparison with Similar Compounds

    2-Bromo-5-methylbenzoic acid: Similar structure but with a methyl group instead of an ethynyl group.

    2-Bromo-5-nitrobenzoic acid: Contains a nitro group, leading to different reactivity and applications.

    2-Bromo-5-chlorobenzoic acid: Substituted with a chlorine atom, affecting its chemical properties.

Uniqueness: 2-Bromo-5-ethynylbenzoic acid is unique due to the presence of both bromine and ethynyl groups, which confer distinct reactivity and versatility in synthetic applications. The ethynyl group allows for further functionalization through coupling reactions, while the bromine atom provides a site for nucleophilic substitution.

Properties

IUPAC Name

2-bromo-5-ethynylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h1,3-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWBQJNNCDCMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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